molecular formula C11H8F3IN2 B14089194 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole

4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole

Cat. No.: B14089194
M. Wt: 352.09 g/mol
InChI Key: IODSFBVPDYNSIS-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodophenyl group at position 4 and a trifluoroethyl group at position 1 of the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable iodophenyl boronic acid derivative.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the iodine atom.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe or ligand in biological studies to investigate the interactions with proteins and other biomolecules.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole involves its interaction with specific molecular targets and pathways. The iodophenyl and trifluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure with a bromine atom instead of iodine.

    4-(4-Chlorophenyl)-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure with a chlorine atom instead of iodine.

    4-(4-Fluorophenyl)-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole imparts unique properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C11H8F3IN2

Molecular Weight

352.09 g/mol

IUPAC Name

4-(4-iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C11H8F3IN2/c12-11(13,14)7-17-6-9(5-16-17)8-1-3-10(15)4-2-8/h1-6H,7H2

InChI Key

IODSFBVPDYNSIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(F)(F)F)I

Origin of Product

United States

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